2-bromo-N-(2-ethoxyphenyl)-3-methylbutanamide
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Overview
Description
2-bromo-N-(2-ethoxyphenyl)-3-methylbutanamide is an organic compound with the molecular formula C15H20BrNO2. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-ethoxyphenyl)-3-methylbutanamide typically involves the bromination of N-(2-ethoxyphenyl)-3-methylbutanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the molecule.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reactant concentrations. The use of catalysts and solvents can optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-ethoxyphenyl)-3-methylbutanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the removal of the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve solvents like ethanol or acetonitrile and may require heating.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like N-(2-ethoxyphenyl)-3-methylbutanamide derivatives.
Oxidation Reactions: Products may include carboxylic acids or ketones.
Reduction Reactions: Products typically involve the removal of the bromine atom, forming N-(2-ethoxyphenyl)-3-methylbutanamide.
Scientific Research Applications
2-bromo-N-(2-ethoxyphenyl)-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-ethoxyphenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic interactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(2-methoxyphenyl)-3-methylbutanamide
- 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide
- 2-bromo-N-(2-fluorophenyl)-3-methylbutanamide
Uniqueness
2-bromo-N-(2-ethoxyphenyl)-3-methylbutanamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.
Properties
IUPAC Name |
2-bromo-N-(2-ethoxyphenyl)-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-4-17-11-8-6-5-7-10(11)15-13(16)12(14)9(2)3/h5-9,12H,4H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZFTFJUYSEHGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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